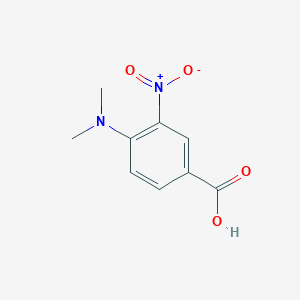

4-(Dimethylamino)-3-nitrobenzoic acid

Description

Significance of Nitrobenzoic Acid Derivatives in Modern Organic Chemistry

Nitrobenzoic acid derivatives are a class of organic compounds that have played a pivotal role in the advancement of modern organic chemistry. google.com Characterized by a benzoic acid core substituted with one or more nitro groups, these molecules are highly versatile synthetic intermediates. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group, making these compounds valuable precursors in a multitude of chemical transformations. google.com

In contemporary organic synthesis, nitrobenzoic acid derivatives are instrumental in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes. Their functional groups can be readily modified; for instance, the nitro group can be reduced to an amino group, opening pathways to a diverse range of aniline (B41778) derivatives. This reactivity is fundamental to the synthesis of many heterocyclic compounds and complex organic molecules. Furthermore, the carboxylic acid moiety can undergo esterification, amidation, and other transformations, allowing for the introduction of various functional groups. google.com

Overview of the Research Landscape for 4-(Dimethylamino)-3-nitrobenzoic Acid

This compound is a specialized nitrobenzoic acid derivative that serves as a crucial intermediate in the synthesis of more complex and often biologically active molecules. ontosight.ai Its structure, featuring a dimethylamino group and a nitro group on the benzoic acid backbone, provides a unique combination of electronic and steric properties that are exploited in multi-step synthetic pathways.

The primary application of this compound in the research landscape is as a precursor for various pharmaceutical compounds. ontosight.ai It is a key structural unit for the synthesis of a range of raw material drugs. For example, it is an intermediate in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, which in turn is a precursor for various pharmaceuticals, including triazole derivatives investigated for the treatment of conditions such as diabetes and hypertension. google.com Additionally, it is used in the synthesis of benzimidazole (B57391) analogs that have been studied for their potential in addressing immune disorders. google.com

Interestingly, the compound has also been identified as an impurity in the synthesis of dabigatran, a direct oral anticoagulant, highlighting its relevance in pharmaceutical process chemistry and quality control. ontosight.ai The bifunctional nature of this compound, with its reactive carboxylic acid and modifiable aromatic substituents, makes it a valuable tool for medicinal chemists and researchers in drug discovery and development.

Historical Context of Aminonitrobenzoic Acid Synthesis and Applications

The synthesis and application of aminonitrobenzoic acids are deeply rooted in the history of synthetic organic chemistry, particularly with the rise of the synthetic dye industry in the late 19th and early 20th centuries. google.com Nitroaromatic compounds, including derivatives of nitrobenzoic acid, were fundamental to the production of azo dyes, which provided a vibrant and lasting palette for coloring textiles. google.com The facile reduction of the nitro group to an amino group was a key chemical transformation that enabled the creation of a vast array of colorful compounds. google.com

In the realm of pharmaceuticals, nitrobenzoic acid derivatives have a long-standing history as scaffolds for the creation of active pharmaceutical ingredients (APIs) and their intermediates. google.com The ability to incorporate both nitro and carboxylic acid functionalities into a single molecule has been a cornerstone of medicinal chemistry for developing a multitude of therapeutic agents. google.com

The synthesis of aminonitrobenzoic acids has evolved over time, with various methods being developed to achieve specific substitution patterns. A common industrial method for the synthesis of related compounds, such as 4-(methylamino)-3-nitrobenzoic acid, starts with 4-chlorobenzoic acid. This precursor undergoes a nitration reaction, typically using a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group. The resulting 4-chloro-3-nitrobenzoic acid is then reacted with an appropriate amine, in this case, a methylamine (B109427) solution, where the amine displaces the chlorine atom to yield the final product. guidechem.com This nucleophilic aromatic substitution reaction is a classic and effective method for the synthesis of such compounds. More modern approaches may involve variations in catalysts and reaction conditions to improve yield and purity. guidechem.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₂O₄ |

| Molecular Weight | 210.19 g/mol |

| CAS Number | 28096-56-2 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Nitrobenzoic acid |

| N-methyl-4-(methylamino)-3-nitrobenzamide |

| Triazole |

| Benzimidazole |

| Dabigatran |

| 4-chlorobenzoic acid |

| 4-chloro-3-nitrobenzoic acid |

Properties

IUPAC Name |

4-(dimethylamino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBMWJZLUDXEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395017 | |

| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28096-56-2 | |

| Record name | 4-(Dimethylamino)-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(dimethylamino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Dimethylamino 3 Nitrobenzoic Acid and Its Functionalized Derivatives

Direct Synthesis Routes for 4-(Dimethylamino)-3-nitrobenzoic Acid

The direct synthesis of this compound is predominantly accomplished through sequential functionalization, where the nitro and dimethylamino groups are introduced onto a benzoic acid scaffold in a stepwise manner.

Nitration Strategies for Precursor Benzoic Acids

A common strategy for the synthesis of this compound involves the nitration of a suitable benzoic acid precursor. One key precursor is 4-chlorobenzoic acid. The nitration of 4-chlorobenzoic acid is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The chloro and carboxylic acid groups direct the incoming nitro group to the position meta to the carboxylic acid and ortho to the chloro group, yielding 4-chloro-3-nitrobenzoic acid. guidechem.com In a typical industrial production method, 4-chlorobenzoic acid is reacted with a nitrating mixture of concentrated sulfuric acid and nitric acid. guidechem.com After the reaction is complete, the mixture is poured into ice water, causing the product, 4-chloro-3-nitrobenzoic acid, to precipitate. guidechem.com

Another potential, though less direct, precursor is 4-(dimethylamino)benzoic acid. However, the direct nitration of 4-(dimethylamino)benzoic acid is complex. The dimethylamino group is a strongly activating ortho-, para-director, which could lead to multiple nitration products and potential oxidation of the dimethylamino group under harsh nitrating conditions.

Introduction of the Dimethylamino Moiety

The introduction of the dimethylamino group is a critical step in the synthesis of the target molecule. A widely used method is the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-3-nitrobenzoic acid. The electron-withdrawing nature of the nitro and carboxylic acid groups facilitates the displacement of the chloro group by an amine.

Sequential Functionalization Approaches

The most prevalent and industrially viable method for synthesizing this compound is a sequential functionalization approach. This multi-step process typically begins with a readily available starting material, which is then sequentially modified to introduce the required functional groups.

A common industrial synthesis starts with 4-chlorobenzoic acid. guidechem.com This starting material undergoes a nitration reaction to produce 4-chloro-3-nitrobenzoic acid. guidechem.com Subsequently, the 4-chloro-3-nitrobenzoic acid is subjected to a nucleophilic aromatic substitution reaction with dimethylamine (B145610), where the dimethylamino group displaces the chlorine atom to yield the final product, this compound.

Another potential, albeit less common, sequential approach could involve starting with 3,4-dinitrobenzoic acid. In a related synthesis, 3,4-dinitrobenzoic acid was reacted with methylamine (B109427) in ethanol (B145695) with triethylamine (B128534) as a base to selectively replace one of the nitro groups and form 4-methylamino-3-nitrobenzoic acid with an 81% yield. A similar selective nucleophilic substitution with dimethylamine could potentially be employed.

Targeted Synthesis of Advanced Derivatives

The functional groups present in this compound, namely the carboxylic acid and the nitro group on the aromatic ring, offer opportunities for the synthesis of a variety of advanced derivatives.

Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can be readily modified to form esters and amides, which are important classes of organic compounds with diverse applications.

Esterification: Esters of this compound can be synthesized through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester is achieved by refluxing 4-amino-3-nitrobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au A similar procedure could be applied to this compound to produce its corresponding esters.

Amidation: Amides can be prepared by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. For the analogous compound, 4-(methylamino)-3-nitrobenzoic acid, the acyl chloride is formed by reacting it with thionyl chloride in dichloromethane (B109758) with a catalytic amount of N,N-dimethylformamide (DMF). google.com This 4-(methylamino)-3-nitrobenzoyl chloride can then be reacted with an amine to form the corresponding amide. google.com A similar two-step process could be employed for the synthesis of amides from this compound.

Substitutions and Transformations on the Aromatic Ring

The aromatic ring of this compound, with its existing substituents, can undergo further transformations, primarily involving the nitro group.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, opening up pathways to a different class of compounds. This reduction is a key transformation in the synthesis of various biologically active molecules. Common methods for the selective reduction of aromatic nitro groups include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or using metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent and reaction conditions is crucial to achieve chemoselectivity and avoid the reduction of the carboxylic acid group. For instance, catalytic hydrogenation with Pd/C is a widely used method for reducing nitro groups to amines. commonorganicchemistry.com

The resulting 3-amino-4-(dimethylamino)benzoic acid is a diamino derivative that can be used in the synthesis of heterocyclic compounds and other complex molecules.

Synthesis of Heterocyclic Conjugates

The conjugation of this compound with various heterocyclic moieties is a key strategy for creating novel compounds with potentially significant biological activities. The primary approach to forming these conjugates involves the formation of an amide bond between the carboxylic acid group of this compound and an amino group present on a heterocyclic ring.

A common and effective method to achieve this is by first activating the carboxylic acid. This is typically done by converting it into a more reactive acyl chloride. The treatment of 4-(methylamino)-3-nitrobenzoic acid with thionyl chloride (SOCl₂) is a well-established method for synthesizing the corresponding 4-(methylamino)-3-nitrobenzoyl chloride. google.com This acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic attack by the amino group of a heterocyclic compound to form a stable amide linkage. cymitquimica.com

The general synthetic scheme involves two main steps:

Activation of the Carboxylic Acid: 4-(Methylamino)-3-nitrobenzoic acid is reacted with thionyl chloride, often in an inert solvent, to produce 4-(methylamino)-3-nitrobenzoyl chloride. google.com

Amide Bond Formation: The resulting acyl chloride is then reacted with a suitable amino-functionalized heterocycle to yield the desired heterocyclic conjugate.

| Step | Reactants | Reagents/Solvents | Product |

| 1 | 4-chloro-3-nitrobenzoic acid, methylamine | Reflux conditions | 4-methylamino-3-nitrobenzoic acid |

| 2 | 4-methylamino-3-nitrobenzoic acid | Thionyl chloride | 4-(methylamino)-3-nitrobenzoyl chloride |

| 3 | 4-(methylamino)-3-nitrobenzoyl chloride, Heterocyclic amine | Inert solvent | Heterocyclic conjugate of 4-(methylamino)-3-nitrobenzoic acid |

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. These principles focus on the use of catalysts, environmentally benign reaction conditions, and maximizing the incorporation of all starting materials into the final product.

Catalytic Methods in Benzoic Acid Derivatization

Catalytic methods for the formation of amides directly from carboxylic acids and amines are highly desirable as they avoid the use of stoichiometric activating agents that generate significant waste. catalyticamidation.info Several catalytic systems have been developed that could be applied to the derivatization of this compound.

One promising approach involves the use of boron catalysts . Borate esters and boric acid have been shown to be effective catalysts for the direct amidation of carboxylic acids. catalyticamidation.info These catalysts are attractive due to their low toxicity and ready availability. Another class of effective catalysts are titanium-based reagents , such as titanium tetrafluoride (TiF₄), which can promote the direct amidation of both aromatic and aliphatic carboxylic acids in good to excellent yields. researchgate.net

Additionally, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported as an efficient catalyst for the direct synthesis of amides from carboxylic acids and amines, particularly under microwave-assisted, solvent-free conditions. nih.gov These catalytic methods offer a more environmentally friendly alternative to traditional amide synthesis, which often relies on stoichiometric coupling reagents that generate substantial byproducts. catalyticamidation.info

| Catalytic System | Example Catalyst | Reaction Conditions | Advantages |

| Boron-based | Boric Acid, Borate Esters | Typically thermal | Low toxicity, readily available |

| Titanium-based | Titanium tetrafluoride (TiF₄) | Refluxing toluene | High efficiency for various substrates |

| Cerium-based | Ceric Ammonium Nitrate (CAN) | Microwave, solvent-free | Rapid, high yields, environmentally friendly |

Solvent-Free and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Solvent-free reaction conditions, also known as neat reactions, offer a significant advantage in this regard.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. semanticscholar.orgmjcce.org.mk The direct amidation of carboxylic acids and amines can be efficiently carried out in a microwave reactor without the need for a solvent. nih.gov This technique not only reduces waste but also often leads to significantly shorter reaction times and higher yields compared to conventional heating methods. mdpi.com The synthesis of various amides has been successfully demonstrated using this approach, highlighting its potential for the derivatization of this compound. semanticscholar.orgresearchgate.net

The combination of solvent-free conditions with catalytic methods, such as the use of ceric ammonium nitrate under microwave irradiation, represents a particularly green and efficient approach to amide synthesis. nih.gov This methodology produces a limited amount of waste, and the catalyst can often be easily separated and potentially recycled. mdpi.com

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com A higher atom economy indicates a more sustainable process with less waste generation.

Reaction: C₇H₄ClNO₄ + CH₅N → C₈H₈N₂O₄ + HCl

To calculate the theoretical atom economy, we use the following formula:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 4-chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 |

| Methylamine | CH₅N | 31.06 |

| Sum of Reactant MWs | 232.62 | |

| 4-(methylamino)-3-nitrobenzoic acid | C₈H₈N₂O₄ | 196.16 |

Calculation:

Atom Economy = (196.16 / 232.62) x 100 ≈ 84.3%

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the bonding framework of the molecule.

The FT-IR spectrum of 4-(Dimethylamino)-3-nitrobenzoic acid is characterized by distinct absorption bands corresponding to the specific vibrational modes of its constituent parts. Analysis of analogous compounds, such as 4-methyl-3-nitrobenzoic acid, provides a strong basis for assigning these vibrations. scirp.org The most prominent feature in the infrared spectrum is typically the carbonyl (C=O) stretching vibration of the carboxylic acid group, which manifests as a very strong band. The nitro group (NO₂) also produces strong, characteristic stretching vibrations.

Key vibrational frequencies observed in compounds with similar structural motifs are summarized below and are indicative of the expected FT-IR spectrum for this compound. scirp.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Carboxylic Acid | ~3000 - 2500 | Broad |

| C-H Stretching | Aromatic Ring | ~3100 - 3000 | Medium |

| C-H Stretching | Methyl (in Dimethylamino) | ~2950 - 2850 | Medium-Weak |

| C=O Stretching | Carboxylic Acid | ~1700 - 1680 | Very Strong |

| N-O Asymmetric Stretching | Nitro Group | ~1550 - 1520 | Strong |

| C=C Stretching | Aromatic Ring | ~1600, ~1475 | Medium |

| N-O Symmetric Stretching | Nitro Group | ~1350 - 1330 | Strong |

| C-O Stretching | Carboxylic Acid | ~1300 - 1200 | Medium |

| C-N Stretching | Dimethylamino Group | ~1360 - 1250 | Medium |

Data compiled from spectroscopic analysis of structurally related molecules. scirp.orgresearchgate.net

Raman spectroscopy provides complementary information to FT-IR analysis. While polar groups like carbonyls are strong in the IR, non-polar bonds and symmetric vibrations often yield strong signals in the Raman spectrum. The symmetric stretching of the nitro group is typically a very prominent band in the Raman spectrum of nitro-aromatic compounds. The aromatic ring vibrations also produce characteristic and intense Raman scattering.

Expected key bands in the FT-Raman spectrum of this compound, based on data from related compounds, are highlighted in the following table. scirp.orgresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching | Aromatic Ring | ~3080 - 3050 | Strong |

| C=O Stretching | Carboxylic Acid | ~1700 - 1680 | Weak |

| C=C Stretching | Aromatic Ring | ~1610 | Very Strong |

| N-O Symmetric Stretching | Nitro Group | ~1350 | Very Strong |

| C-N Stretching | Dimethylamino Group | ~1280 | Medium |

| Ring Breathing Mode | Aromatic Ring | ~800 | Strong |

Data compiled from spectroscopic analysis of structurally related molecules. scirp.orgresearchgate.net

The vibrational frequencies of this compound are directly influenced by its molecular structure. The electron-donating nature of the dimethylamino group and the electron-withdrawing properties of the nitro and carboxylic acid groups create a significant intramolecular charge transfer character, which affects the bond strengths and, consequently, their vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule, providing definitive information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts are influenced by the electronic effects of the substituents. The powerful electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield, while the electron-donating dimethylamino group will shield its adjacent protons, moving them upfield.

The expected signals in the ¹H NMR spectrum are detailed below.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Aromatic H (position 5) | ~8.2 - 8.0 | Doublet (d) | 1H |

| Aromatic H (position 6) | ~7.9 - 7.7 | Doublet of doublets (dd) | 1H |

| Aromatic H (position 2) | ~7.0 - 6.8 | Doublet (d) | 1H |

| N(CH₃)₂ | ~3.1 - 2.9 | Singlet (s) | 6H |

| COOH | ~13.0 - 11.0 | Broad Singlet (br s) | 1H |

Predicted values based on established substituent effects in aromatic systems and data from analogous compounds.

The splitting pattern of the aromatic protons (two doublets and a doublet of doublets) is characteristic of a 1,2,4-trisubstituted benzene (B151609) ring, confirming the arrangement of the functional groups. The broad signal for the carboxylic acid proton is typical and may exchange with deuterium (B1214612) upon addition of D₂O.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are highly dependent on the local electronic environment. The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. The aromatic carbons show a wide range of shifts due to the strong and opposing electronic effects of the substituents.

The anticipated chemical shifts for the carbon atoms in this compound are presented in the table below.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~168 - 165 |

| C-N (Aromatic, position 4) | ~155 - 150 |

| C-NO₂ (Aromatic, position 3) | ~140 - 135 |

| C-H (Aromatic, position 6) | ~132 - 128 |

| C-COOH (Aromatic, position 1) | ~125 - 120 |

| C-H (Aromatic, position 5) | ~120 - 115 |

| C-H (Aromatic, position 2) | ~110 - 105 |

| N(CH₃)₂ | ~45 - 40 |

Predicted values based on established substituent effects in aromatic systems and data from analogous compounds such as 4-methyl-3-nitrobenzoic acid. chemicalbook.com

The carbon attached to the electron-donating dimethylamino group (C4) is expected to be the most downfield of the ring carbons, while the carbons ortho and para to it would be shielded. Conversely, the carbons attached to the electron-withdrawing nitro (C3) and carboxyl (C1) groups are deshielded. This distinct pattern of chemical shifts allows for the unambiguous assignment of each carbon atom in the aromatic ring.

Advanced NMR Techniques for Structural Connectivity and Dynamics

While standard one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the basic structure of this compound, advanced 2D NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for a deeper understanding of its structural connectivity. Although specific public-domain studies applying these advanced techniques to this exact molecule are not prevalent, the principles of their application are well-established.

Techniques such as Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks, definitively identifying which protons are adjacent in the aromatic ring. For instance, COSY would reveal the coupling between the proton at the C5 position and its neighbors. Furthermore, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are critical for correlating proton signals with their directly attached carbons (HSQC) and with carbons that are two to three bonds away (HMBC). An HMBC spectrum would be instrumental in assigning the quaternary carbons, such as C1 (attached to the carboxylic acid), C3 (attached to the nitro group), and C4 (attached to the dimethylamino group), by observing their long-range correlations with nearby protons.

For studying molecular dynamics, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of atoms, which is particularly useful for determining preferred conformations, for example, regarding the orientation of the carboxylic acid group relative to the plane of the benzene ring.

| Table 1: Application of Advanced NMR Techniques to this compound | |

|---|---|

| Technique | Information Yielded |

| COSY (Correlation Spectroscopy) | Identifies ¹H-¹H spin coupling systems, confirming connectivity of aromatic protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton with its directly attached carbon atom. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Establishes long-range (2-3 bond) correlations between protons and carbons, crucial for assigning quaternary carbons and confirming the overall molecular framework. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximity of nuclei, providing information on the molecule's preferred 3D conformation and steric relationships. |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopic Studies

The UV-Vis absorption spectrum of this compound is dominated by strong electronic transitions characteristic of its intramolecular charge-transfer (ICT) nature. The molecule features a powerful electron-donating group (–N(CH₃)₂) and two electron-withdrawing groups (–NO₂ and –COOH) attached to a π-conjugated system. This arrangement facilitates a significant shift of electron density from the donor to the acceptor moieties upon absorption of light.

Studies on analogous compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, show absorption maxima in the range of 295–315 nm. For this compound, the primary absorption band is expected to be a broad and intense band attributed to a π-π* transition with substantial charge-transfer character. The position of this absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, the absorption band typically shifts to longer wavelengths (a bathochromic or red shift), as polar solvents stabilize the more polar excited state to a greater extent than the ground state.

Fluorescence and Photophysical Properties Analysis

Upon excitation into its charge-transfer absorption band, this compound is expected to exhibit interesting fluorescence properties. For related donor-acceptor molecules, fluorescence emission is highly dependent on the solvent environment. In nonpolar solvents, a "locally excited" (LE) state emission is often observed at shorter wavelengths. However, in polar solvents, a significant red-shifted emission from a charge-transfer state is typically seen.

This behavior often results in a large Stokes shift, which is the difference in energy between the absorption and emission maxima. For instance, derivatives of 4-N,N-dimethylamino benzoic acid exhibit a Stokes shift as high as 6,000 cm⁻¹ in polar solvents, with a red-shifted fluorescence band appearing between 460–475 nm. This large shift indicates a substantial geometric and electronic rearrangement in the excited state compared to the ground state. The fluorescence quantum yield (the efficiency of converting absorbed light into emitted light) is also highly solvent-dependent, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways.

Exploration of Charge Transfer Phenomena

The photophysical properties of this compound are governed by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is promoted from a molecular orbital primarily located on the electron-donating dimethylamino group to an orbital centered on the electron-accepting nitrobenzoic acid moiety.

A more refined model often invoked for such molecules is the Twisted Intramolecular Charge Transfer (TICT) model. According to this model, following initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change in the excited state. Specifically, the dimethylamino group may twist around the C-N bond, perpendicular to the plane of the aromatic ring. This twisting decouples the p-orbital of the amino nitrogen from the aromatic π-system, which enhances its electron-donating ability and leads to a highly polar, fully charge-separated TICT state. This TICT state is significantly stabilized in polar solvents and is responsible for the anomalous, long-wavelength fluorescence emission. The dynamics of this process, from the LE state to the TICT state, can be investigated using time-resolved fluorescence spectroscopy.

X-ray Crystallography and Solid-State Structural Elucidation

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. Although a publicly available crystal structure for this compound specifically could not be located, analysis of closely related structures provides valuable insights into the expected solid-state conformation.

A crystallographic study would reveal key structural parameters such as:

Bond Lengths and Angles: Confirming the expected geometries of the benzene ring, nitro group, carboxylic acid, and dimethylamino substituents. Deviations from standard values can indicate electronic effects like resonance and steric strain.

Planarity: Determining the degree of planarity of the benzene ring and the dihedral angles of the substituents. The twist angle of the nitro group and the carboxylic acid group relative to the ring are of particular interest.

For example, analysis of other nitrobenzoic acid derivatives frequently shows that the carboxylic acid moieties form head-to-head dimers through O-H···O hydrogen bonds, creating a characteristic supramolecular synthon.

| Table 2: Expected Insights from Single Crystal X-ray Diffraction | |

|---|---|

| Parameter | Expected Findings for this compound |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles defining the geometry. Determination of the twist angles of the –NO₂, –COOH, and –N(CH₃)₂ groups relative to the aromatic ring. |

| Hydrogen Bonding | Strong likelihood of forming centrosymmetric dimers via O-H···O hydrogen bonds between carboxylic acid groups. |

| Crystal Packing | Elucidation of how molecules arrange in the crystal lattice, likely influenced by a combination of hydrogen bonding, dipole-dipole interactions, and potential weak C-H···O or π-π interactions. |

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

A definitive analysis of intermolecular interactions such as hydrogen bonding and π-π stacking for this compound requires experimental data from single-crystal X-ray diffraction studies. This technique elucidates the precise three-dimensional arrangement of molecules in the crystal lattice, revealing the nature and geometry of non-covalent interactions. These interactions are crucial in determining the compound's physical properties, such as melting point and solubility. At present, specific crystallographic data for this compound is not available in the public domain to perform a detailed analysis of its intermolecular forces.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and the targeted design of crystal structures through crystal engineering, are significant areas of study in solid-state chemistry. Investigating the polymorphic landscape of this compound would involve systematic crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the resulting solid forms using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Such studies would provide insights into the stability of different polymorphs and their potential for tailored solid-state properties. Currently, there are no specific studies on the polymorphism or crystal engineering of this compound reported in the surveyed scientific literature.

Mass Spectrometric Techniques for Structural Confirmation

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would verify its molecular formula, C₉H₁₀N₂O₄, which corresponds to a molecular weight of approximately 210.19 g/mol .

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer additional structural information by breaking the molecule into smaller, identifiable pieces.

While specific experimental mass spectra for this compound are not detailed in the available literature, predicted collision cross-section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated for various adducts of the molecule. These theoretical values can be compared with experimental data for structural verification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 211.07134 | 140.6 |

| [M+Na]⁺ | 233.05328 | 147.4 |

| [M-H]⁻ | 209.05678 | 144.9 |

| [M+NH₄]⁺ | 228.09788 | 158.3 |

| [M+K]⁺ | 249.02722 | 143.1 |

| [M+H-H₂O]⁺ | 193.06132 | 139.1 |

| [M+HCOO]⁻ | 255.06226 | 166.0 |

| [M+CH₃COO]⁻ | 269.07791 | 184.3 |

| [M+Na-2H]⁻ | 231.03873 | 146.5 |

| [M]⁺ | 210.06351 | 140.2 |

| [M]⁻ | 210.06461 | 140.2 |

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring in 4-(dimethylamino)-3-nitrobenzoic acid is complex, governed by the interplay of three distinct substituents: the carboxylic acid (-COOH), the nitro group (-NO₂), and the dimethylamino group (-N(CH₃)₂). These groups exert competing electronic effects that influence the susceptibility of the ring to attack by both electrophiles and nucleophiles.

The regioselectivity of aromatic substitution on the this compound ring is dictated by the directing effects of the existing functional groups. The aromatic ring has three available positions for substitution: C2, C5, and C6.

Dimethylamino Group (-N(CH₃)₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to the positions ortho to it (C3 and C5).

Nitro Group (-NO₂): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring, making electrophilic substitution more difficult. It directs incoming electrophiles to the positions meta to it (C1 and C5).

Carboxylic Acid Group (-COOH): This is also a deactivating group and a meta-director, directing incoming electrophiles to positions C3 and C5.

Considering these combined effects, position C5 is strongly favored for electrophilic attack as it is ortho to the activating dimethylamino group and meta to both deactivating nitro and carboxylic acid groups. Position C3 is already substituted. Position C2 is ortho to the carboxylic acid and meta to the dimethylamino group, making it less favorable. Position C6 is ortho to the deactivating carboxylic acid group. Therefore, electrophilic substitution, if it occurs, is predicted to show high regioselectivity for the C5 position.

For nucleophilic aromatic substitution (SNAr), the reaction is facilitated by strong electron-withdrawing groups ortho or para to a suitable leaving group (like a halide). libretexts.orgmasterorganicchemistry.com In the parent molecule, there is no inherent leaving group. However, if a derivative such as 2-chloro-4-(dimethylamino)-5-nitrobenzoic acid were used, the nitro group at C5 would be para to the chloro leaving group at C2, and the dimethylamino group would also influence the reaction, making the ring susceptible to nucleophilic attack at the C2 position. libretexts.org

The simultaneous presence of a strongly electron-donating group (-N(CH₃)₂) and two electron-withdrawing groups (-NO₂ and -COOH) creates a "push-pull" electronic system that significantly modifies the ring's reactivity compared to benzene (B151609).

Reactivity towards Nucleophiles: The powerful electron-withdrawing nature of the nitro group is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgrsc.org It can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.com While the dimethylamino group is electron-donating and would typically disfavor nucleophilic attack, its electronic opposition to the nitro group can enhance the polarity of the molecule. For an SNAr reaction to occur, a leaving group must be present, and the nitro group's ability to stabilize the anionic intermediate is the dominant factor promoting reactivity. masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a key site for chemical modification, allowing for the synthesis of various derivatives such as esters and amides, and it can also be a target for reduction under specific conditions.

The carboxylic acid group of this compound and its analogs readily undergoes esterification and amidation.

Esterification: Fischer-Speier esterification is a common method used to convert the carboxylic acid to its corresponding ester. This reaction typically involves heating the carboxylic acid in an alcohol (e.g., methanol (B129727), ethanol) with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). bond.edu.autruman.edu The reaction is an equilibrium process, and the use of excess alcohol can drive it towards the product. truman.edu For the structurally similar compound 4-amino-3-nitrobenzoic acid, esterification with methanol and catalytic sulfuric acid produces the methyl ester in good yield. bond.edu.aubond.edu.au

| Reactant | Reagents | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 4-amino-3-nitrobenzoic acid | Methanol, H₂SO₄ (cat.) | 1 hour (reflux) | Workable Yield | bond.edu.au |

Amidation: The formation of amides from the carboxylic acid requires activation of the carboxyl group, as direct reaction with an amine is generally inefficient. catalyticamidation.info One common method involves converting the carboxylic acid to a more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). google.com The resulting acyl chloride readily reacts with an amine to form the corresponding amide. This two-step, one-pot process has been used to synthesize N-methyl-4-(methylamino)-3-nitrobenzamide from 4-(methylamino)-3-nitrobenzoic acid with high yields. google.com

| Step | Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Acyl Chloride Formation | 4-(methylamino)-3-nitrobenzoic acid | SOCl₂, DMF (cat.), Dichloromethane (B109758) | 4-(methylamino)-3-nitrobenzoyl chloride | Up to 97.5% (overall) | |

| 2. Amidation | 4-(methylamino)-3-nitrobenzoyl chloride | Methylamine (B109427) (aq) | N-methyl-4-(methylamino)-3-nitrobenzamide |

Reduction: The primary reduction pathway of interest for this compound is the selective reduction of the nitro group to an amino group, which is a critical step in the synthesis of various biologically active molecules. This transformation presents a significant chemoselectivity challenge, as the carboxylic acid group is also susceptible to reduction under certain conditions. Catalytic hydrogenation using catalysts like palladium-on-carbon (Pd/C) or Raney nickel is a common approach. The choice of catalyst, solvent, and reaction conditions is vital to ensure the nitro group is reduced while the carboxylic acid functionality remains intact. Recent research has focused on developing highly selective catalyst systems to achieve this transformation efficiently. Another method involves using reagents like hypodiboric acid, which has shown effectiveness in reducing nitro groups in the presence of other sensitive functional groups. acs.org

Oxidation: Aromatic amines can undergo oxidation reactions, often initiated by photo-induced processes. rsc.orgresearchgate.net In aqueous environments, the photo-induced oxidation of compounds similar to this compound can occur via a one-electron transfer process, leading to the formation of a radical cation. rsc.org This reactive intermediate can then undergo further reactions. The oxidation potential is influenced by the substituents on the ring; the electron-donating dimethylamino group facilitates this one-electron oxidation. The nitro group, being a strong oxidant itself, can also influence intramolecular redox processes under certain conditions, such as photolysis. mdpi.com

Mechanistic Studies of Reaction Pathways

Mechanistic understanding of the reactions involving this compound relies on established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds through a two-step addition-elimination pathway. An electrophile (E⁺) attacks the π-system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edu The stability of this intermediate determines the regiochemical outcome. For substitution at the C5 position, the positive charge of the arenium ion can be delocalized onto the nitrogen atom of the dimethylamino group, providing significant resonance stabilization. This stabilization is not possible for meta attack. In the second step, a base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): This mechanism also involves a two-step process. First, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged, resonance-stabilized intermediate (Meisenheimer complex). youtube.com The presence of the electron-withdrawing nitro group ortho or para to the site of attack is critical for stabilizing this anionic intermediate by delocalizing the negative charge. libretexts.orgmasterorganicchemistry.com The second step is the rapid expulsion of the leaving group, which re-establishes the aromaticity of the ring.

Fischer Esterification: This acid-catalyzed reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation makes the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Following proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. truman.edu

Acyl Chloride Formation and Amidation: The mechanism for the conversion of the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) involves the initial formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. The subsequent amidation is a straightforward nucleophilic acyl substitution, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the stable amide.

Kinetic Studies of Key Reactions

Detailed kinetic studies specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from kinetic analyses of structurally related molecules, particularly concerning the reduction of the aromatic nitro group.

For instance, studies on the catalytic reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using rhodium(I) complexes have demonstrated a first-order dependence on the concentration of the nitrobenzoic acid substrate. researchgate.net This suggests that the initial step of the catalytic cycle, likely the coordination of the nitro compound to the metal center, is rate-determining. The reaction rate is also influenced by catalyst concentration, temperature, and the pressure of the reducing agent (e.g., carbon monoxide). researchgate.net

A similar kinetic profile would be anticipated for the reduction of this compound. The rate of reduction would likely exhibit a first-order dependence on the substrate concentration. However, the presence of the electron-donating dimethylamino group might modulate the reaction rate compared to unsubstituted 4-nitrobenzoic acid by altering the electron density of the nitro group and its interaction with a catalyst.

Table 1: Kinetic Parameters for the Catalytic Reduction of 4-Nitrobenzoic Acid

| Parameter | Observation | Source |

| Reaction Order | First-order with respect to 4-nitrobenzoic acid concentration. | researchgate.net |

| Catalyst System | cis-Rh(CO)2(amine)2 complexes. | researchgate.net |

| Temperature | Reaction performed at 100 °C. | researchgate.net |

| Reducing Agent | Carbon Monoxide (CO). | researchgate.net |

| Turnover Frequency | Up to 173 moles of product per mole of Rh per day for the most active system. | researchgate.net |

Elucidation of Reaction Intermediates and Transition States

While specific experimental elucidation of intermediates and transition states for reactions of this compound is scarce, their nature can be proposed based on well-established reaction mechanisms for its functional groups.

Activation of the Carboxylic Acid: For reactions such as esterification or amidation, the carboxylic acid is often converted into a more reactive intermediate. A common strategy is the formation of an acyl chloride. This intermediate is highly electrophilic and readily reacts with nucleophiles.

Reduction of the Nitro Group: The catalytic hydrogenation of aromatic nitro compounds is known to proceed stepwise through several intermediates. The reaction pathway typically involves the formation of a nitroso derivative (Ar-NO) followed by a hydroxylamine (B1172632) derivative (Ar-NHOH) before the final amine product (Ar-NH2) is formed. mdpi.com The stability and detectability of these intermediates depend on the specific catalyst and reaction conditions used. Additives can sometimes be used to selectively stop the reaction at the hydroxylamine stage. mdpi.com

The transition states for these transformations would involve the interaction of the substrate with the catalyst surface (for heterogeneous catalysis) or the catalytic complex (for homogeneous catalysis). For the nitro reduction, this would involve the breaking of N-O bonds and the formation of N-H bonds, facilitated by the catalyst.

Catalytic Reaction Mechanisms

The reactions of this compound can be significantly accelerated using catalysts, which provide alternative reaction pathways with lower activation energies.

Acid-Catalyzed Esterification (Fischer Esterification): The conversion of the carboxylic acid group to an ester in the presence of an alcohol and a strong acid catalyst (like sulfuric acid) follows the Fischer esterification mechanism. bond.edu.au

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to regenerate the acid catalyst and yield the final ester product.

Catalytic Hydrogenation of the Nitro Group: The reduction of the nitro group to an amine is commonly achieved by catalytic hydrogenation.

Adsorption: Both the nitro compound and the hydrogen gas (H2) adsorb onto the surface of a metal catalyst (e.g., Platinum, Palladium, Nickel).

Hydrogen Activation: The H-H bond in H2 is cleaved on the catalyst surface, forming reactive metal-hydride species. mdpi.com

Stepwise Reduction: The adsorbed nitro group is sequentially hydrogenated via the nitroso and hydroxylamine intermediates, as described in section 4.3.2.

Desorption: The final amine product has a weaker affinity for the catalyst surface and desorbs, freeing the active site for another catalytic cycle.

The selectivity of this process can be influenced by additives. For example, dimethylaminopyridine (DMAP) has been shown in other systems to enhance selectivity for hydroxylamine intermediates by competing for adsorption sites on the catalyst surface. mdpi.com

Acid-Base Equilibria and Protonation Dynamics in Reaction Environments

The acidity of the carboxylic acid group is influenced by the electronic effects of the other substituents on the aromatic ring. The nitro group is strongly electron-withdrawing, which stabilizes the conjugate base (carboxylate anion) and increases acidity (lowers the pKa). Conversely, the dimethylamino group is electron-donating, which destabilizes the conjugate base and decreases acidity (raises the pKa).

Table 2: Comparison of pKa Values for Related Benzoic Acids

| Compound | pKa (Carboxylic Acid) | Key Substituent Effects | Source |

| 3-Nitrobenzoic acid | ~3.47 | Strong electron-withdrawal by nitro group increases acidity. | |

| 4-(Dimethylamino)benzoic acid | ~4.76 | Strong electron-donation by dimethylamino group decreases acidity. | drugbank.com |

| 4-(Methylamino)-3-nitrobenzoic acid | ~4.28 (Predicted) | Opposing effects of electron-donating methylamino and electron-withdrawing nitro groups. | guidechem.comchemicalbook.com |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the atomic and electronic levels. For 4-(Dimethylamino)-3-nitrobenzoic acid, these methods have been employed to understand its geometry, electronic landscape, and behavior in different environments.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies on this compound and related molecules have utilized DFT, often with the B3LYP functional and a 6-311++G(d,p) basis set, to determine their optimized molecular geometries. researchgate.netikprress.org These calculations help in understanding the spatial arrangement of atoms and the distribution of electrons within the molecule. The presence of the electron-donating dimethylamino group and the electron-withdrawing nitro and carboxylic acid groups creates a significant intramolecular charge transfer character. researchgate.net

The electronic structure is further characterized by a notable dipole moment, which is indicative of an asymmetric distribution of electronic charge. scispace.com This polarity makes the molecule more reactive and susceptible to interactions with external electric fields. scispace.com

Table 1: Calculated Electronic Properties of a Related Benzoic Acid Derivative

| Property | Calculated Value |

| Dipole Moment | 5.164 Debye |

Note: Data is for a related p-N,N-(Dimethylamino) benzoic acid derivative calculated at the TD-B3LYP/6–311++G* level of theory. scispace.com*

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for studying the properties of molecules in their electronically excited states. researchgate.netrsc.org This method is crucial for understanding the absorption and emission of light, which are fundamental to applications in areas like dye-sensitized solar cells. researchgate.net TD-DFT calculations can predict the electronic transition energies, which correspond to the wavelengths of light a molecule absorbs. scispace.com For related dimethylamino benzoic acid derivatives, TD-DFT calculations have been used to simulate their UV-visible spectra, showing transitions that are primarily of a HOMO -> LUMO nature. scispace.com These calculations are instrumental in predicting how structural modifications, such as the introduction of a nitro group, will affect the molecule's interaction with light. researchgate.net The accuracy of TD-DFT makes it a valuable tool for designing molecules with specific photophysical properties. chemrxiv.org

The behavior of a molecule can change significantly when it is dissolved in a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are used in computational studies to account for the effects of a solvent on molecular properties. scispace.com By representing the solvent as a continuous medium with a specific dielectric constant, the PCM method allows for the calculation of molecular properties in a more realistic, solution-phase environment. scispace.com This approach has been used to study related molecules in solvents like dichloromethane (B109758), providing insights into how the solvent influences their electronic structure and spectra. scispace.com Understanding the solution-phase behavior is critical for applications where the molecule is not in an isolated, gaseous state.

Molecular Orbital Analysis

Molecular orbital analysis provides a framework for understanding the electronic structure and reactivity of molecules. By examining the distribution and energies of the molecular orbitals, one can gain insights into the chemical behavior of this compound.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences a molecule's electronic properties and reactivity. researchgate.net A smaller HOMO-LUMO gap generally indicates that a molecule is more easily excitable and more reactive.

For molecules with a donor-pi-acceptor structure like this compound, the HOMO is typically localized on the electron-donating dimethylamino group, while the LUMO is concentrated on the electron-accepting nitro and carboxylate moieties. researchgate.netscispace.com This separation of the frontier orbitals is characteristic of an intramolecular charge transfer upon electronic excitation. researchgate.net The energy of the HOMO and LUMO can be tuned by modifying the substituent groups on the benzene (B151609) ring. scispace.com

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Molecular Orbital | Energy (eV) |

| HOMO | -5.16 to -5.79 |

| LUMO | Not explicitly stated |

| HOMO-LUMO Gap | Varies with substituents |

Note: The HOMO energy range is based on calculations for various substituted triphenylamine (B166846) derivatives with a nitro-styryl acceptor, indicating how donor modifications affect this value. scispace.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intramolecular interactions. It provides a detailed picture of the bonding and electronic structure by analyzing the electron density in terms of localized orbitals. NBO analysis can quantify the stability of a molecule arising from hyperconjugative interactions, where electrons are shared between bonding and antibonding orbitals. ikprress.org

In systems like this compound, NBO analysis reveals significant delocalization of electron density from the electron-donating dimethylamino group to the electron-withdrawing parts of the molecule. nih.gov This charge transfer is a key feature of its electronic structure and is responsible for its characteristic properties. researchgate.net The analysis can identify the specific donor-acceptor interactions within the molecule and calculate their stabilization energies, providing a quantitative measure of the intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, offering insights into its reactive behavior. researchgate.netresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow denote regions with near-zero or intermediate potential, respectively. researchgate.netresearchgate.net

For this compound, the MEP map would highlight the electronegative oxygen atoms of the nitro and carboxylic acid groups in shades of red, identifying them as the most electron-rich and nucleophilic sites. researchgate.net Conversely, the hydrogen atom of the carboxylic acid group and the regions around the hydrogen atoms of the methyl groups would be depicted in blue, indicating them as electron-deficient or electrophilic centers. researchgate.net This visualization is instrumental in predicting the molecule's interaction with other chemical species, including potential sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Nonlinear Optical (NLO) Properties Prediction and Simulation

Theoretical predictions and simulations play a pivotal role in the discovery and design of novel materials with significant nonlinear optical (NLO) properties. These properties are the foundation for a range of photonic and optoelectronic applications. Organic molecules, such as this compound, are of particular interest due to their high NLO responses, which can be fine-tuned through synthetic modifications. semnan.ac.ir

The NLO response in organic molecules is primarily governed by the intramolecular charge transfer (ICT) that occurs between an electron-donating group and an electron-accepting group, connected by a π-conjugated system. semnan.ac.ir In this compound, the dimethylamino group acts as a potent electron donor, while the nitro group serves as a strong electron acceptor. The benzene ring facilitates the π-conjugation, creating a classic D-π-A framework that is conducive to a large second-order NLO response. scielo.org.mx

Computational methods, particularly Density Functional Theory (DFT), are extensively used to predict the NLO properties of such molecules. researchgate.net These simulations can accurately forecast the hyperpolarizabilities of the molecule, providing a theoretical basis for its potential NLO applications and guiding the synthesis of more efficient NLO materials. scielo.org.mxmdpi.com

First-Order Hyperpolarizability (β) Calculations

The first-order hyperpolarizability (β) is a key metric that quantifies the second-order NLO response of a molecule. A high β value is a prerequisite for a material to be considered for applications in second-harmonic generation (SHG) and other NLO phenomena. scirp.org Computational chemists employ various DFT functionals, such as B3LYP and CAM-B3LYP, in conjunction with appropriate basis sets, to calculate the static and dynamic first-order hyperpolarizabilities of molecules like this compound. mdpi.comnih.gov

The calculated β values are influenced by several factors, including the strength of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the molecular geometry. ajol.info For this compound, the strong donor (dimethylamino) and acceptor (nitro) groups are expected to induce a significant intramolecular charge transfer, resulting in a large β value. scielo.org.mx The planarity of the benzene ring further enhances this effect by facilitating π-electron delocalization. ajol.info

| Compound | Computational Method | β (10-30 esu) |

|---|---|---|

| 4-Nitroaniline | DFT/B3LYP | 9.2 |

| 2-Methyl-4-nitroaniline | DFT/B3LYP | 12.5 |

| N,N-dimethyl-4-nitroaniline | DFT/B3LYP | 25.8 |

Design Principles for Enhanced NLO Response

The quest for materials with superior NLO properties has led to the formulation of several design principles. A fundamental strategy involves the enhancement of intramolecular charge transfer within the D-π-A framework. This can be achieved by:

Strengthening Donor and Acceptor Groups: Employing stronger electron-donating and -accepting moieties can significantly increase the first-order hyperpolarizability. The dimethylamino group is a powerful donor, and the nitro group is a strong acceptor, making this compound a promising candidate. nih.gov

Extending the π-Conjugated System: Increasing the length of the π-bridge between the donor and acceptor groups generally leads to a higher β value. ajol.info

Tuning the Molecular Geometry: A planar molecular structure facilitates π-electron delocalization and enhances the NLO response. ajol.info

Solvent Effects: The polarity of the surrounding medium can influence the NLO properties of a molecule. nih.gov

By systematically applying these principles, researchers can design and synthesize new molecules with tailored NLO responses for specific applications.

Reaction Pathway Modeling and Transition State Analysis (e.g., via DFT)

Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. nih.gov This approach allows for the calculation of activation energies and reaction rates, providing a detailed understanding of the chemical transformations a molecule can undergo.

For this compound, DFT calculations could be employed to study various reactions, such as the esterification of the carboxylic acid group or nucleophilic aromatic substitution. By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products, passing through a transition state. nih.gov The geometry and energy of the transition state are critical for determining the kinetics of the reaction. This theoretical insight is invaluable for optimizing reaction conditions and predicting the feasibility of synthetic routes.

Studies of Intermolecular Interactions and Supramolecular Assemblies

The solid-state properties of a molecule are dictated by its intermolecular interactions, which drive the formation of supramolecular assemblies. nih.gov For this compound, the carboxylic acid and nitro groups are key players in directing these interactions. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the nitro group can participate as a hydrogen bond acceptor. researchgate.netnih.gov

These interactions can lead to the formation of well-defined supramolecular structures, such as dimers, chains, or more complex networks. researchgate.net The study of these assemblies is crucial for understanding the crystal packing of the molecule and its resulting physical properties, including melting point, solubility, and solid-state NLO behavior. Computational methods can be used to model and predict the stability of different supramolecular arrangements. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular interactions in the crystal structure of this compound. researchgate.net The carboxylic acid group is particularly prone to forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. nih.gov In these dimers, the carboxylic acid groups of two molecules are linked in a head-to-tail fashion.

Furthermore, the nitro group can act as a hydrogen bond acceptor, interacting with weaker C-H donors from neighboring molecules or with the carboxylic acid proton if the dimeric motif is not formed. researchgate.net These hydrogen bonding interactions create a robust network that stabilizes the crystal lattice. The specific nature and geometry of the hydrogen bonding network can have a profound impact on the macroscopic properties of the material. scite.ai

| Donor | Acceptor | Interaction Type |

|---|---|---|

| Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Strong O-H···O |

| Carboxylic Acid (O-H) | Nitro Group (O) | Strong O-H···O |

| Aromatic (C-H) | Nitro Group (O) | Weak C-H···O |

| Methyl (C-H) | Nitro Group (O) | Weak C-H···O |

π-π Stacking Interactions

π-π stacking interactions are significant non-covalent forces that contribute to the stabilization of crystal structures in aromatic compounds. These interactions occur between the electron-rich π-systems of aromatic rings. In molecules containing nitro groups, such as this compound, interactions between the electron-deficient nitro group and an aromatic ring (nitro-π interactions) can also be an important factor in the solid-state structure. researchgate.net

While the general importance of these interactions is well-recognized, specific quantitative studies detailing the π-π stacking and potential nitro-π interactions within the crystal structure of this compound are not extensively detailed in the available research. However, analysis of related structures, such as polymorphs of 4-amino-3-nitrobenzoic acid, reveals that π-π interactions can play a crucial role in the formation of layered crystal structures. researchgate.net For other nitro-containing compounds, these stacking interactions have been identified as a key aspect of their solid-state architecture. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plots

A specific Hirshfeld surface analysis for this compound is not prominently available. However, studies on the closely related compound, 4-amino-3-nitrobenzoic acid (4-A3NBA), provide a clear example of the insights gained from this technique. The analysis of 4-A3NBA polymorphs reveals the dominance of specific interactions in stabilizing the crystal lattice.

For one polymorph of 4-amino-3-nitrobenzoic acid, the key intermolecular contacts and their percentage contributions to the total Hirshfeld surface are detailed below. researchgate.net

Intermolecular Contact Contributions for a 4-amino-3-nitrobenzoic acid Polymorph

| Interaction Type | Contribution (%) |

|---|---|

| O•••H/H•••O | 41.9% |

These fingerprint plots graphically represent the intermolecular contacts, with different regions of the plot corresponding to specific interaction types. For instance, sharp spikes often indicate strong hydrogen bonding, such as O-H•••O interactions. researchgate.net In the analysis of 4-amino-3-nitrobenzoic acid, the Hirshfeld surface encompasses a total area of 362.65 Ų. researchgate.net The dominant contacts are O•••H/H•••O and H•••H, which collectively account for over 60% of all intermolecular interactions, highlighting their critical role in the molecular assembly. researchgate.net Other contacts, such as C•••H/H•••C, also contribute to the crystal structure. researchgate.net This type of analysis underscores the importance of hydrogen bonds and other weak interactions in defining the supramolecular architecture of these molecules. researchgate.net

Applications in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

4-(Dimethylamino)-3-nitrobenzoic acid is a crucial building block in the multistep synthesis of more complex molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a tertiary amine, and a nitro group—provides multiple reaction sites. The carboxylic acid can undergo esterification or amidation, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring and can itself be chemically transformed, most commonly into an amino group via reduction.

The compound serves as a pivotal intermediate in the production of various active pharmaceutical ingredients (APIs). guidechem.com Its structure is a key component for certain classes of drugs, including antihypertensive agents and anti-inflammatory medications. ontosight.ai

A prominent example of its application is in the synthesis of Dabigatran etexilate, an anticoagulant medication. 4-(Methylamino)-3-nitrobenzoic acid, a closely related derivative, is a documented intermediate for Dabigatran, highlighting the importance of this structural framework. Furthermore, this class of compounds acts as precursors for various heterocyclic systems with therapeutic potential, such as triazole derivatives investigated for the management of diabetes and hypertension, and benzimidazole (B57391) analogs studied for their relevance to immune disorders.

Table 1: Examples of Bioactive Molecules Synthesized from 4-(Amino)-3-nitrobenzoic Acid Derivatives

| Target Molecule Class | Therapeutic Area | Role of Intermediate |

|---|---|---|

| Dabigatran Etexilate | Anticoagulant | Key structural precursor |

| Triazole Derivatives | Antidiabetic, Antihypertensive | Core building block |

The molecular structure of this compound contains the necessary components—a chromophore and auxochromes—to serve as a precursor for azo dyes. Aromatic amines are fundamental starting materials for azo dyes, which are formed through a two-step process of diazotization followed by diazo coupling.

In a potential synthetic pathway, the nitro group on this compound would first be reduced to a primary amine, yielding 3-amino-4-(dimethylamino)benzoic acid. This resulting aromatic amine can then be converted into a diazonium salt using nitrous acid. This diazonium salt is an electrophile that can react with a coupling agent, such as a phenol (B47542) or another aromatic amine, to form a highly conjugated azo compound, which is characteristically colored. The dimethylamino group and the carboxylic acid group act as powerful auxochromes, which can modify and enhance the color of the resulting dye. The strong electron-donating effect of the dimethylamino group and the electron-withdrawing nature of the nitro group (if retained in a different synthetic approach) can create a "push-pull" system that shifts the absorption of light to longer wavelengths, resulting in deeper colors.

Utility in Catalysis and as a Ligand

The compound's functional groups also lend themselves to applications in catalysis and coordination chemistry.

Nitrobenzoic acids and their derivatives are effective ligands for coordinating with metal ions to form metal complexes. The carboxylic acid group can be deprotonated to form a carboxylate, which serves as a binding site for metal cations. Research on related compounds, such as 4-chloro-3-nitrobenzoic acid and 4-amino-3-nitrobenzoic acid, has demonstrated their ability to form stable complexes with transition metals like manganese(II) and copper(II). These complexes have been investigated for their potential biological activities, including antibacterial and anticancer properties. The specific geometry and electronic properties of the resulting metal complex are influenced by the substituents on the benzoic acid ring, making this compound an attractive candidate for designing bespoke ligands for catalytic or medicinal applications.

While specific use of this compound as an organocatalyst is not widely documented, its structure embodies the principles of bifunctional catalysis. beilstein-journals.org Bifunctional organocatalysts possess both an acidic and a basic functional group within the same molecule. beilstein-journals.orgresearchgate.net In this case, the carboxylic acid moiety can act as a Brønsted acid, while the dimethylamino group can act as a Brønsted or Lewis base. psu.edu

This duality allows the catalyst to activate both an electrophile (via the acidic site) and a nucleophile (via the basic site) simultaneously in a reaction's transition state. rsc.org This cooperative activation can lead to enhanced reaction rates and high stereoselectivity in asymmetric synthesis. The fixed spatial relationship between the acidic and basic sites on the rigid benzene (B151609) ring could provide a well-defined chiral environment for controlling the stereochemical outcome of reactions like aldol (B89426) or Michael additions.

Building Block for Polymeric Materials and Macromolecules

The bifunctional nature of this compound, particularly after chemical modification, makes it a potential monomer for the synthesis of specialty polymers. The key to this application lies in the conversion of the nitro group into a primary amine (-NH2).

Through a standard chemical reduction, this compound can be transformed into 3-amino-4-(dimethylamino)benzoic acid. This resulting molecule is an "AB-type" monomer, as it contains both an amine group (A) and a carboxylic acid group (B) on the same molecule. Such monomers can undergo self-polycondensation to form polyamides. researchgate.net In this process, the amine group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. Repetition of this reaction would lead to a linear aromatic polyamide with regularly spaced dimethylamino pendant groups. These pendant groups could influence the polymer's properties, such as solubility, thermal stability, and its ability to interact with other materials or metal ions. Aromatic polyamides, a class that includes materials like Nomex and Kevlar, are known for their high strength and thermal resistance.

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 28096-56-2 | C₉H₁₀N₂O₄ |